

JTV-519 and intracellular calcium regulation

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An In-depth Technical Guide to JTV-519 and Intracellular Calcium Regulation

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant antiarrhythmic and cardioprotective properties.[1][2] Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), a critical ion channel responsible for the release of calcium (Ca^{2+}) from the sarcoplasmic reticulum (SR), which is essential for cardiomyocyte contraction.[3] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional, leading to a diastolic " Ca^{2+} leak" from the SR. This leak can elevate cytosolic Ca^{2+} levels, triggering delayed afterdepolarizations and subsequent arrhythmias.[3][4] JTV-519 directly targets this pathology by reducing RyR2-mediated Ca^{2+} leak, thereby restoring normal intracellular Ca^{2+} homeostasis and improving cardiac function.[5][6] This guide provides a detailed overview of the molecular mechanisms, experimental validation, and quantitative effects of JTV-519 on intracellular calcium regulation.

Core Mechanism of Action

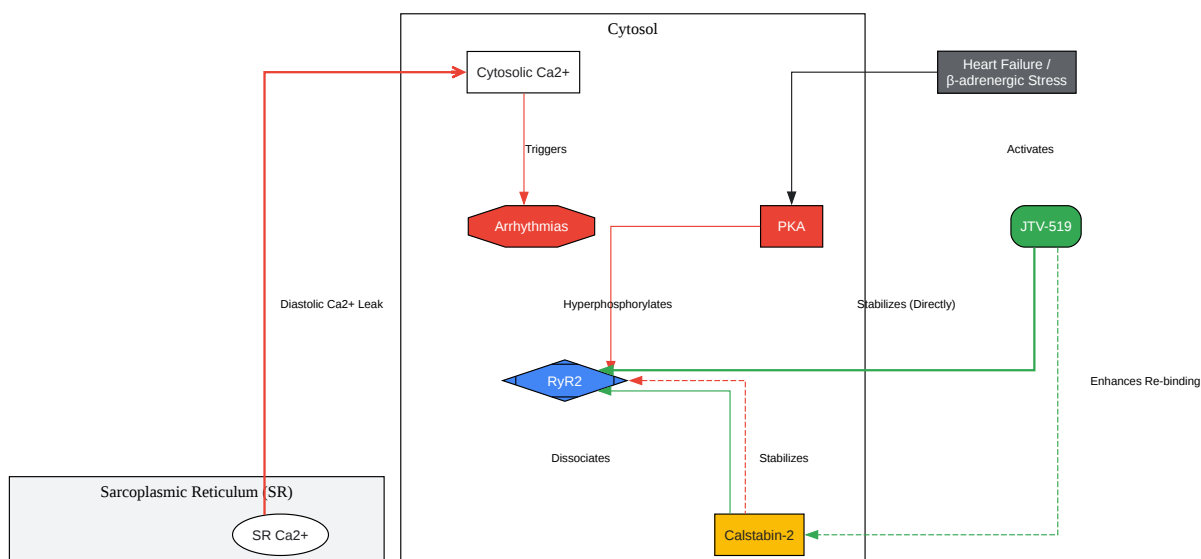
The central action of JTV-519 is the stabilization of the RyR2 channel in its closed conformation, which effectively reduces its open probability during diastole.[3] This stabilization prevents the inappropriate leakage of Ca^{2+} from the SR into the cytosol.[3] The precise molecular interactions underlying this effect are a subject of ongoing research, with two prominent hypotheses:

- **Direct RyR2 Interaction:** Many studies suggest that JTV-519 can bind directly to the RyR2 channel, inducing a conformational change that favors the closed state.[\[3\]](#)[\[7\]](#) This action appears to be independent of other channel modulators.
- **Calstabin-2 (FKBP12.6) Modulation:** In many disease states, the accessory protein calstabin-2, which naturally stabilizes RyR2, becomes dissociated from the channel complex, contributing to Ca^{2+} leak.[\[3\]](#)[\[4\]](#) Some evidence indicates that JTV-519 increases the binding affinity of calstabin-2 for RyR2, particularly for channels that are hyperphosphorylated by protein kinase A (PKA), thereby restoring normal channel function.[\[8\]](#)[\[9\]](#)[\[10\]](#) However, other studies have demonstrated that JTV-519 can suppress spontaneous Ca^{2+} release even when calstabin-2 is dissociated or absent, suggesting that this interaction, while potentially beneficial, may not be essential for its primary effect.[\[7\]](#)[\[11\]](#)[\[12\]](#)

In addition to its primary effect on RyR2, JTV-519 has been described as a multi-channel blocker, potentially affecting SERCA, Na^+ , K^+ , and L-type Ca^{2+} channels, though these effects are considered secondary to its RyR2 stabilization.[\[1\]](#)[\[5\]](#)[\[13\]](#)

Signaling and Pathophysiological Context

In conditions of cardiac stress, such as heart failure, β -adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2. This phosphorylation can decrease the binding affinity of calstabin-2, un-stabilizing the channel and promoting diastolic Ca^{2+} leak. This pathological cascade is a key target for JTV-519.



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Caption: JTV-519 signaling pathway in cardiomyocytes.

Quantitative Data Presentation

The efficacy of JTV-519 has been quantified across various experimental models. The tables below summarize its effects on key parameters of intracellular Ca²⁺ regulation.

Table 1: Effect of JTV-519 on SR Ca²⁺ Leak

Model System	Pathological Stimulus	JTV-519 Conc.	Measured Parameter	Effect of Stimulus	Effect of JTV-519	Citation
Murine Cardiomyocytes	Ouabain	1 $\mu\text{mol/L}$	Ca^{2+} Spark Frequency	Increased	Significantly Decreased	[5][6]
Murine Cardiomyocytes	Ouabain	1 $\mu\text{mol/L}$	Ca^{2+} Wave Frequency	Increased	Significantly Decreased	[5]
HL-1 Cardiomyocytes	Hypoxia (1% O_2)	1 $\mu\text{mol/L}$	SR Ca^{2+} Leakage	Increased by 39%	Reduced by 35% (vs. Hypoxia)	[14][15]
HL-1 Cardiomyocytes	Control (12% O_2)	1 $\mu\text{mol/L}$	SR Ca^{2+} Leakage	Baseline	Reduced by 52% (vs. Control)	[14][15]
Rat Cardiomyocytes	Isoproterenol	1 $\mu\text{mol/L}$	Diastolic Event Freq.	Increased	Reduced to 61% of Stimulated Control	[16]

Table 2: Effect of JTV-519 on Ca^{2+} Transients and SR Load

Model System	Condition	JTV-519 Conc.	Measured Parameter	Observation	Citation
Murine Cardiomyocytes	Control	1 $\mu\text{mol/L}$	$[\text{Ca}^{2+}]_i$ Transient Amplitude	No significant effect	[5]
Murine Cardiomyocytes	Control	1 $\mu\text{mol/L}$	$[\text{Ca}^{2+}]_i$ Transient Decay (τ)	No significant effect (153 \pm 15ms vs 140 \pm 10ms)	[5]
Murine Cardiomyocytes	Ouabain-induced	1 $\mu\text{mol/L}$	SR Ca^{2+} Load	Reduced the ouabain-induced increase	[5]
Rat Cardiomyocytes	Isoproterenol	1 $\mu\text{mol/L}$	SR Ca^{2+} Content	No significant alteration	[16]
Calstabin-2+/- Myocytes	Isoproterenol	1 $\mu\text{mol/L}$	SR Ca^{2+} Store Content	Prevented ISO-induced reduction	[9]

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effects of JTV-519.

Protocol 1: Assessment of SR Ca^{2+} Leak in Isolated Cardiomyocytes

This protocol is a composite of methods used to induce and measure SR Ca^{2+} leak in cellular models.[5][15]

- Cell Isolation and Culture:

- Ventricular myocytes are isolated from adult mice or rats via enzymatic digestion.[\[5\]](#)
- Alternatively, cell lines like HL-1 cardiomyocytes are cultured on gas-permeable plates.[\[15\]](#)
- Induction of Pathological Ca^{2+} Leak:
 - Chemical Induction: Cells are perfused with a solution containing Ouabain (e.g., 1 $\mu\text{mol/L}$) to induce Na^{+} and subsequent Ca^{2+} overload, leading to SR Ca^{2+} leak.[\[5\]](#)[\[6\]](#)
 - Hypoxia Induction: Cultured cells are placed in a hypoxic incubator (e.g., 1% O_2) for an extended period (e.g., 7 days) to induce a leaky phenotype.[\[14\]](#)[\[15\]](#)
- JTV-519 Application:
 - The experimental group is treated with JTV-519 (typically 0.3-1.0 $\mu\text{mol/L}$) either as a pre-treatment or concurrently with the pathological stimulus.[\[5\]](#)[\[15\]](#)
- Ca^{2+} Imaging and Measurement:
 - Cells are loaded with a fluorescent Ca^{2+} indicator (e.g., Fluo-4 AM).
 - A laser-scanning confocal microscope is used in line-scan mode to acquire high-speed images of intracellular Ca^{2+} dynamics in resting cells.[\[17\]](#)
 - Ca^{2+} Sparks/Waves: Spontaneous, localized Ca^{2+} release events (sparks) and propagating waves are quantified using custom analysis software to determine their frequency, amplitude, and duration.[\[5\]](#)
 - SR Ca^{2+} Load: To assess the total Ca^{2+} content of the SR, a solution containing 10 mmol/L caffeine is rapidly applied to the cell, causing a massive release of SR Ca^{2+} , and the peak amplitude of the resulting Ca^{2+} transient is measured.[\[5\]](#)

Protocol 2: Direct Measurement of SR Ca^{2+} Leak Rate

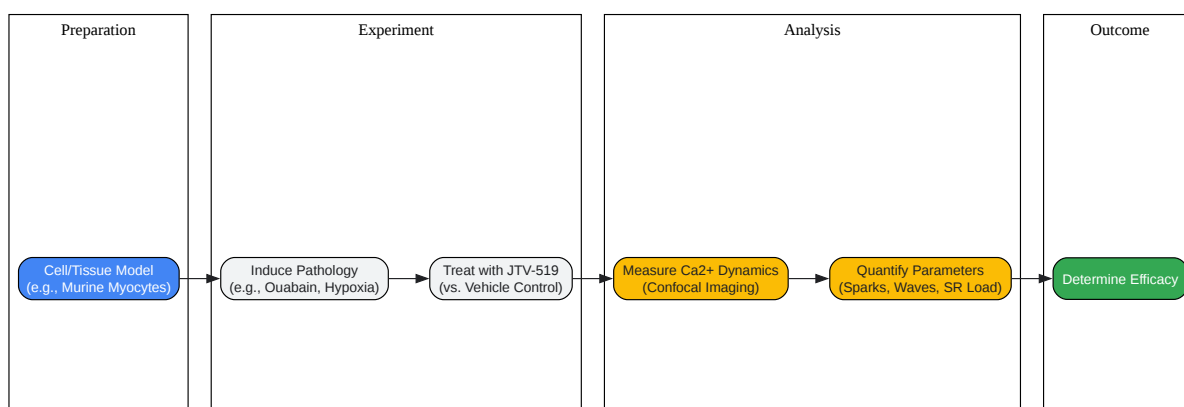
This method provides a direct quantification of the leak by inhibiting SR Ca^{2+} re-uptake.[\[18\]](#)

- Cell Preparation: Cardiomyocytes are loaded with a low-affinity intra-SR Ca^{2+} indicator, such as Fluo-5N AM.

- **SERCA Inhibition:** The cell is perfused with a solution containing a potent and irreversible SERCA pump inhibitor (e.g., 10 μ M thapsigargin).
- **Leak Measurement:** With the re-uptake mechanism blocked, any decrease in the intra-SR Fluo-5N fluorescence signal over time is directly proportional to the SR Ca^{2+} leak rate through RyR2.
- **Analysis:** The rate of fluorescence decay is calculated to quantify the SR Ca^{2+} leak. This can be performed in the presence and absence of JTV-519 to determine its direct effect on the leak rate.

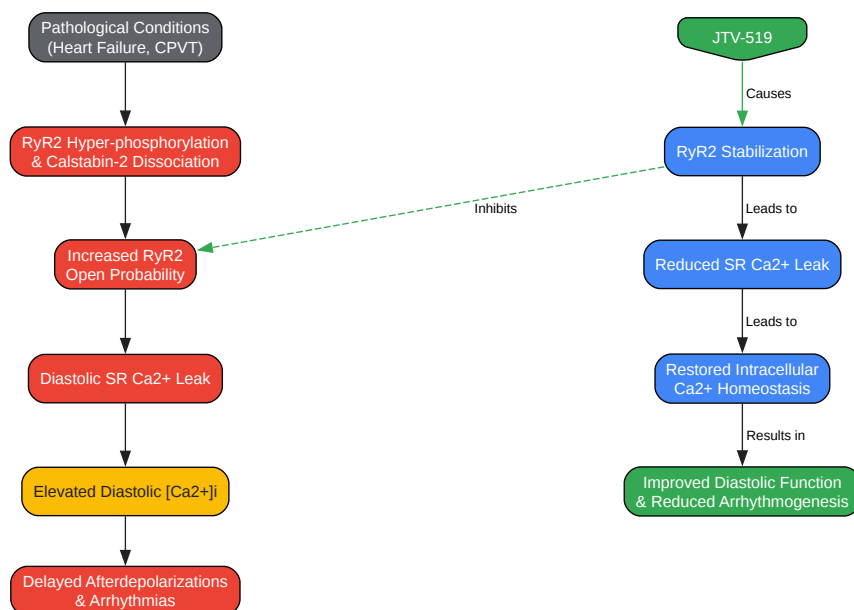
Experimental and Logical Workflows

Visualizing the workflow of a typical JTV-519 experiment and the logical framework of its therapeutic action can clarify its role in research and drug development.



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Caption: General experimental workflow for evaluating JTV-519.



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Caption: Logical relationship of JTV-519's therapeutic action.

Conclusion

JTV-519 is a potent stabilizer of the cardiac ryanodine receptor, RyR2. By reducing aberrant diastolic Ca^{2+} leak from the sarcoplasmic reticulum, it directly counteracts a key mechanism of arrhythmogenesis in prevalent cardiac diseases. Extensive in vitro and animal studies have provided quantitative evidence of its ability to decrease Ca^{2+} sparks and waves, normalize intracellular Ca^{2+} handling, and improve cardiac function, particularly under conditions of Ca^{2+} overload.[5][6][19] The detailed mechanisms, including the relative importance of direct RyR2 binding versus calstabin-2 modulation, continue to be an area of active investigation. The data and protocols presented herein underscore the potential of JTV-519 as a targeted therapeutic for diseases rooted in dysfunctional intracellular calcium regulation.

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